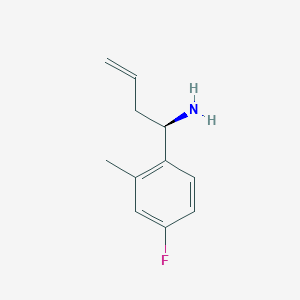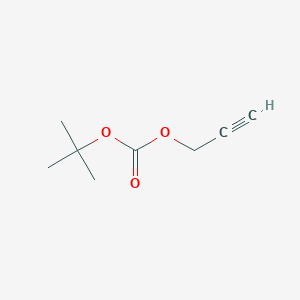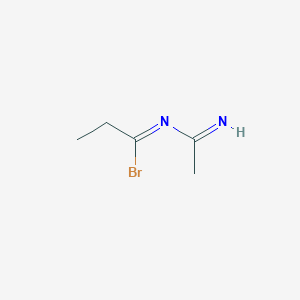
N-(1-Bromo-propylidene)-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Bromo-propylidene)-acetamidine is an organic compound characterized by the presence of a bromine atom attached to a propylidene group, which is further connected to an acetamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromo-propylidene)-acetamidine typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method involves the bromination of a propylidene derivative, followed by the introduction of the acetamidine group through a condensation reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Bromo-propylidene)-acetamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the conversion of the acetamidine group to other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield N-(1-Iodo-propylidene)-acetamidine, while oxidation with potassium permanganate can produce corresponding oxides.
Applications De Recherche Scientifique
N-(1-Bromo-propylidene)-acetamidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism by which N-(1-Bromo-propylidene)-acetamidine exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetamidine group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Iodo-propylidene)-acetamidine
- N-(1-Chloro-propylidene)-acetamidine
- N-(1-Fluoro-propylidene)-acetamidine
Uniqueness
N-(1-Bromo-propylidene)-acetamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
Formule moléculaire |
C5H9BrN2 |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
N-ethanimidoylpropanimidoyl bromide |
InChI |
InChI=1S/C5H9BrN2/c1-3-5(6)8-4(2)7/h7H,3H2,1-2H3 |
Clé InChI |
ZQZNGHHLFCNSGU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC(=N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
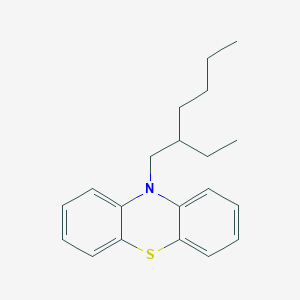
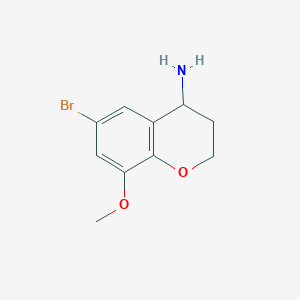
![2-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]ethanol](/img/structure/B13034788.png)
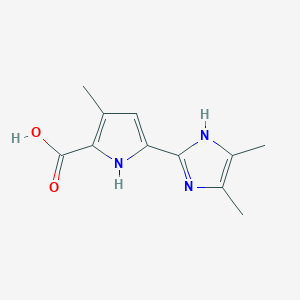
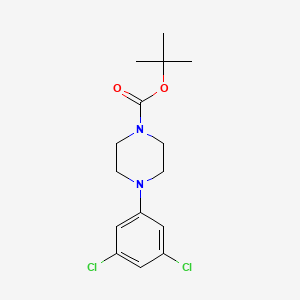
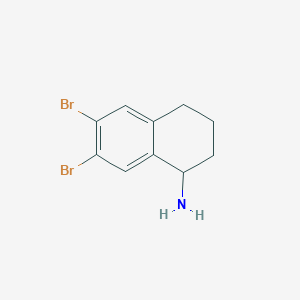
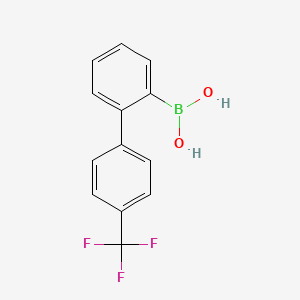
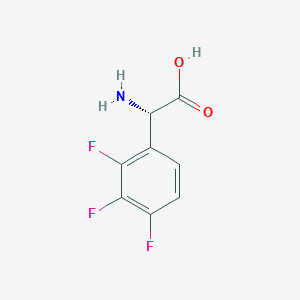
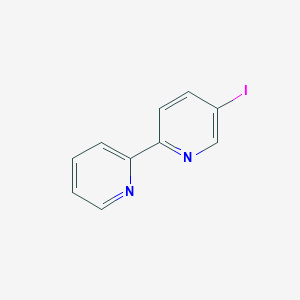
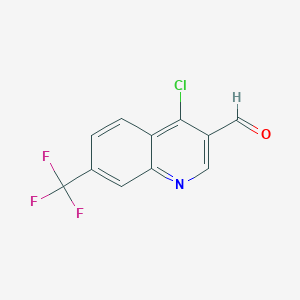
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
